

N-(3-Indolylacetyl)-L-valine-d4 certificate of analysis

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Compound of Interest

Compound Name: N-(3-Indolylacetyl)-L-valine-d4

Cat. No.: B15557660

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An In-depth Technical Guide to N-(3-Indolylacetyl)-L-valine-d4

For researchers, scientists, and drug development professionals, understanding the analytical profile and metabolic context of isotopically labeled compounds is paramount for rigorous study design and data interpretation. This technical guide provides a comprehensive overview of **N-(3-Indolylacetyl)-L-valine-d4**, a deuterated analog of the naturally occurring auxin conjugate.

Certificate of Analysis Summary

This section summarizes the typical analytical data for **N-(3-Indolylacetyl)-L-valine-d4**. These values are representative and may vary between batches.

Test	Specification	Description
Appearance	White to off-white solid	Visual inspection of the physical state.
Molecular Formula	C ₁₅ H ₁₄ D ₄ N ₂ O ₃	The elemental composition of the molecule.
Molecular Weight	278.34 g/mol	The mass of one mole of the substance.
Purity (HPLC)	≥98%	Determined by High-Performance Liquid Chromatography.
Identity (¹ H NMR)	Conforms to structure	Nuclear Magnetic Resonance spectroscopy to confirm the chemical structure.
Mass Spectrum	Conforms to structure	Mass spectrometry to confirm the molecular weight and isotopic enrichment.
Storage	2-8°C, Protect from light	Recommended conditions to ensure stability. ^[1]

Analytical and Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are typical protocols for the analysis of **N-(3-Indolylacetyl)-L-valine-d4**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of the compound by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of the sample is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.

Mass Spectrometry (MS) for Identity Confirmation

- Objective: To confirm the molecular weight and isotopic labeling of the compound.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Method:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated mass of the deuterated compound.

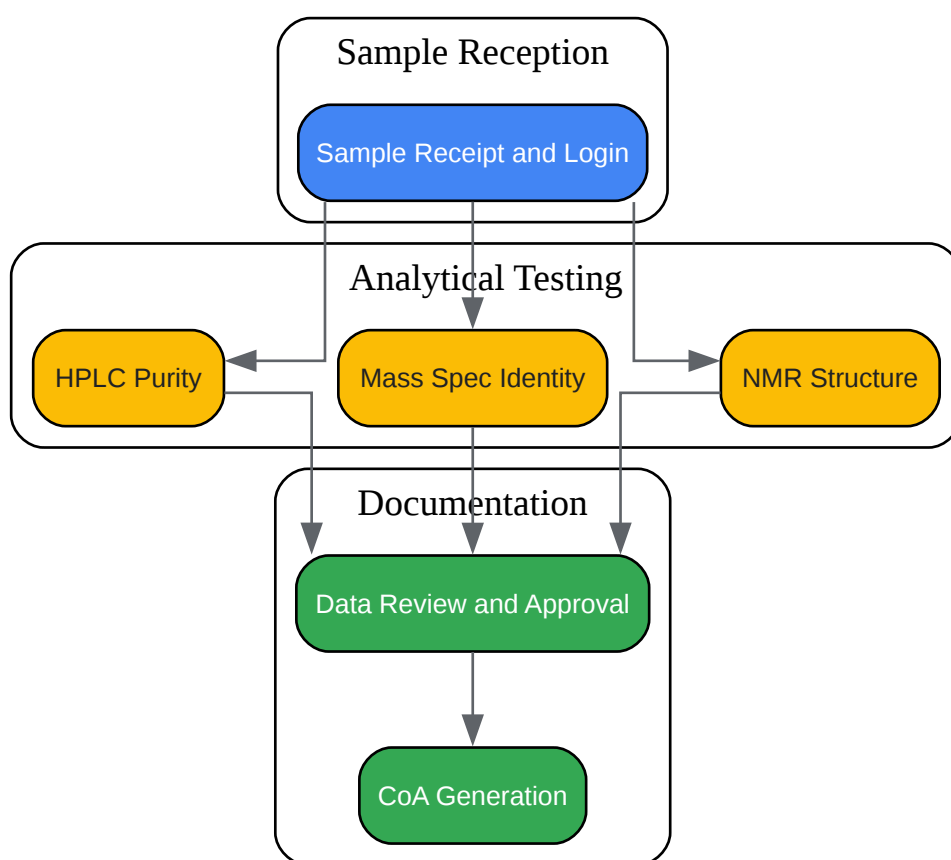
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Objective: To confirm the chemical structure and the position of the deuterium labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:
 - Solvent: Deuterated solvent (e.g., DMSO- d_6 or Methanol- d_4).

- Experiments: ^1H NMR and ^{13}C NMR spectra are acquired. The absence of signals at specific positions in the ^1H NMR spectrum, coupled with the corresponding changes in the ^{13}C NMR spectrum, confirms the location of the deuterium atoms.

Metabolic and Experimental Workflows

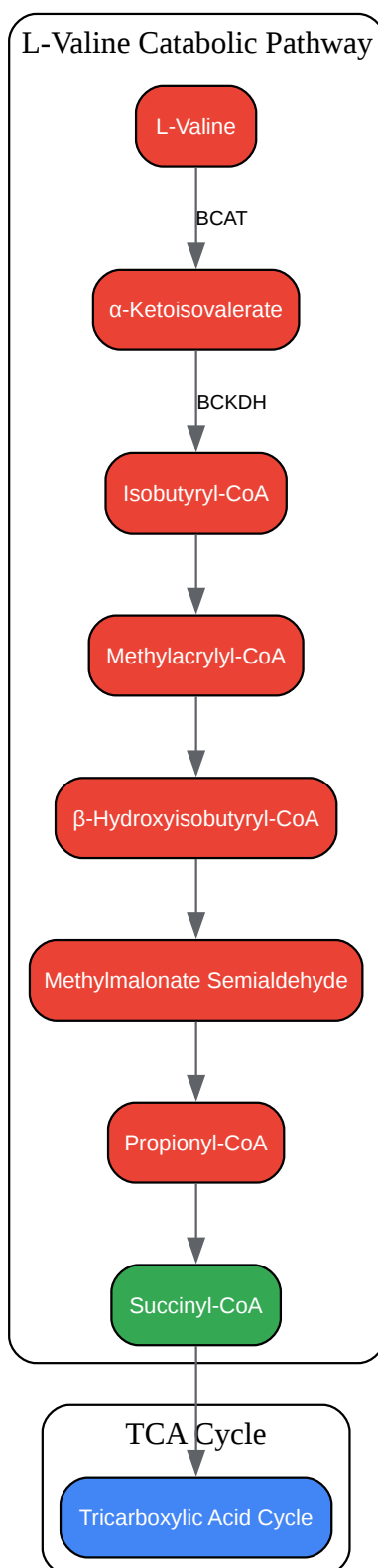
Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, rendered using Graphviz, illustrate the metabolic context of the L-valine moiety and a typical analytical workflow.



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Analytical Workflow for Quality Control

N-(3-Indolylacetyl)-L-valine is a conjugate of indole-3-acetic acid (a plant auxin) and the essential branched-chain amino acid L-valine[2]. The metabolic fate of L-valine is of significant interest in various biological systems.



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Simplified Catabolic Pathway of L-Valine

This technical guide serves as a foundational resource for the analytical and metabolic understanding of **N-(3-Indolylacetyl)-L-valine-d4**. For specific applications, it is always recommended to consult the batch-specific Certificate of Analysis provided by the supplier.

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References

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- 2. N-(3-Indolylacetyl)-L-valine | 57105-42-7 [chemicalbook.com]
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